N-(2,5-dimethylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide
Description
N-(2,5-dimethylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide is a structurally complex heterocyclic compound featuring a tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene) fused with a sulfur-containing acetamide side chain and a 2,5-dimethylphenyl substituent.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c1-12-7-8-13(2)15(9-12)23-17(24)10-25-19-18-14-5-3-4-6-16(14)26-20(18)22-11-21-19/h7-9,11H,3-6,10H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSNHHDTTITRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps :
Preparation of 2,5-dimethylphenylthiourea: This intermediate is synthesized by reacting 2,5-dimethylaniline with thiocyanate in the presence of hydrochloric acid.
Formation of the thiazole ring: The 2,5-dimethylphenylthiourea is then reacted with chloroacetic acid under reflux conditions to form the thiazole ring.
Cyclization and final product formation: The resulting thiazole derivative undergoes cyclization with appropriate reagents to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the thiazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound is being explored as a potential antimicrobial agent, particularly against multidrug-resistant Gram-positive pathogens.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with various biological targets are being studied to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The thiazole ring and phenyl group play crucial roles in binding to these targets, disrupting their normal function and leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Discovery and Isolation Strategies
Marine actinomycetes, as highlighted in , employ LC/MS-based metabolite profiling to prioritize strains producing novel bioactive compounds. While Salternamide E was isolated using such techniques , the target compound’s discovery might involve similar workflows but with a focus on heterocyclic sulfhydryl chemistry. In contrast, emphasizes in silico strategies like Chemical Space Docking, which optimizes virtual screening by enriching for compounds with favorable docking scores. This method could theoretically identify the target compound’s tricyclic scaffold as a high-priority candidate for ROCK1 kinase inhibition, bypassing the need for exhaustive library enumeration .
Bioactivity and Mechanism
While Salternamide E exhibits cytotoxicity via membrane disruption , the target compound’s mechanism is likely more aligned with kinase inhibition due to its structural resemblance to ATP-competitive inhibitors. Computational studies suggest that its tricyclic core may occupy hydrophobic kinase pockets, while the thioether and acetamide groups stabilize binding via polar interactions—a hypothesis supported by docking efficiency metrics in .
Biological Activity
N-(2,5-dimethylphenyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}acetamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores the compound's synthesis, biological activity, and potential applications based on recent research findings.
Structural Characteristics
The compound features a tricyclic framework with a thia and diazatricyclic structure, which contributes to its biological interactions. The presence of a sulfanyl group and a dimethylphenyl moiety further enhances its reactivity and potential for biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C18H22N4O2S2 |
| Molecular Weight | 402.52 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound involves multi-step organic synthesis techniques that typically include the formation of the tricyclic core followed by functional group modifications. Reaction conditions are optimized for yield and purity.
Biological Activity
Preliminary studies indicate that this compound exhibits several notable biological activities:
- Anticancer Activity :
-
Antimicrobial Effects :
- Related compounds with similar structural features have demonstrated antimicrobial properties against various pathogens including Staphylococcus aureus.
- The sulfanyl group may play a crucial role in enhancing these effects by interacting with bacterial cell membranes.
- Mechanism of Action :
Case Studies
Recent research has highlighted the efficacy of compounds structurally related to this compound:
- Topoisomerase Inhibition : A study on 29 synthesized derivatives revealed that several exhibited potent topoisomerase II inhibitory activity without intercalation with DNA, suggesting a targeted mechanism of action that minimizes toxicity to normal cells .
- Cell Cycle Analysis : Analysis showed that treated cancer cells experienced significant apoptosis at specific phases of the cell cycle, indicating a potential therapeutic application in oncology .
Q & A
Basic: What are the standard synthetic routes for this compound?
The synthesis involves multi-step pathways starting with adamantane derivatives and sulfur-containing bicyclic precursors. Key steps include:
- Thioether bond formation between the tricyclic core and acetamide moiety using coupling agents like DCC (dicyclohexylcarbodiimide) .
- Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) under reflux conditions to enhance reaction efficiency .
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates and final products .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Critical methods include:
- ¹H/¹³C NMR spectroscopy to confirm connectivity of the tricyclic core, thioether linkage, and dimethylphenyl group .
- IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the acetamide) .
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Advanced strategies include:
- Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions via response surface methodology .
- Bayesian optimization algorithms to predict high-yield reaction pathways with minimal experimental trials .
- Continuous flow chemistry to enhance scalability and reproducibility, particularly for thermally sensitive intermediates .
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Contradictions (e.g., ambiguous NOESY correlations or unexpected coupling constants) require:
- Cross-validation using complementary techniques: X-ray crystallography for bond geometry, mass spectrometry (HRMS) for molecular formula confirmation .
- Dynamic NMR experiments to probe conformational flexibility in solution (e.g., hindered rotation of the dimethylphenyl group) .
- Computational modeling (DFT calculations) to predict NMR chemical shifts and compare with experimental data .
Basic: What are the key functional groups influencing reactivity?
The compound’s reactivity is driven by:
- Thioether (-S-) linkage : Prone to oxidation (e.g., forming sulfoxides) under mild oxidizing conditions .
- Acetamide moiety : Participates in hydrogen bonding with biological targets, influencing solubility and bioavailability .
- Tricyclic core : Rigid structure limits rotational freedom, enhancing binding specificity to enzymes or receptors .
Advanced: What computational methods aid in predicting the compound’s reactivity?
- Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
- Molecular docking simulations to map interactions with biological targets (e.g., kinase enzymes) and guide SAR (structure-activity relationship) studies .
- Machine learning models trained on reaction databases to predict optimal conditions for derivatization (e.g., introducing halogen substituents) .
Basic: What purification methods are effective post-synthesis?
- Recrystallization : Effective for intermediates with high crystallinity (e.g., tricyclic precursors) using ethanol or acetonitrile .
- Flash chromatography : Ideal for separating polar by-products (e.g., unreacted thiols) with silica gel and gradient elution (hexane → ethyl acetate) .
- Size-exclusion chromatography (SEC) for final product polishing to remove polymeric impurities .
Advanced: How to design experiments for studying the compound’s mechanism of action?
- Kinetic isotope effects (KIE) to probe rate-determining steps in enzymatic inhibition (e.g., deuterium labeling at reactive sites) .
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS) with target proteins .
- In situ spectroscopic monitoring (e.g., stopped-flow UV-Vis) to track transient intermediates during redox reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
